N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Researchers requiring reproducible synthetic outcomes face challenges with the free base form (CAS 179873-38-2), which exhibits inconsistent solubility and lower stability. This hydrochloride salt (≥98% purity) eliminates these variables: • Enhanced water solubility & solid-state stability for precise stoichiometric control • Consistent LogP (1.39) vs. free base (XLogP3 = -0.4) for predictable chromatographic behavior • Automation-compatible format for high-throughput parallel synthesis and kinase inhibitor scaffold construction

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1260783-69-4
Cat. No. B1423893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride
CAS1260783-69-4
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESCNCC1=NC=NC=C1.Cl
InChIInChI=1S/C6H9N3.ClH/c1-7-4-6-2-3-8-5-9-6;/h2-3,5,7H,4H2,1H3;1H
InChIKeyMMEDNWMWTAFWNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(pyrimidin-4-yl)methanamine HCl: Procurement Overview


N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride (CAS: 1260783-69-4) is a heterocyclic secondary amine presented as a hydrochloride salt, characterized by a pyrimidine ring substituted at the 4-position with an N-methylmethanamine moiety . This compound serves as a versatile molecular building block in medicinal chemistry and chemical biology, primarily valued for its role as a synthetic intermediate. Its procurement is justified over the free base form (CAS 179873-38-2) due to enhanced physicochemical properties such as water solubility and solid-state stability, which are critical for reliable handling and downstream synthetic applications [1]. The available evidence for this specific compound's differentiation is predominantly based on its salt form advantages and physical properties, with limited publicly available biological activity data directly attributable to this molecule [2].

Salt Form
Hydrochloride; enhanced solubility and solid-state stability
Role
Synthetic intermediate building block
Bioactivity Data
Limited public data; primarily a chemical building block

N-Methyl-1-(pyrimidin-4-yl)methanamine HCl: Substitution Risks


Simple substitution with in-class analogs, such as the unsubstituted 1-(pyrimidin-4-yl)methanamine or the free base form, is not scientifically valid for procurement decisions. The presence of the N-methyl group and the specific hydrochloride salt form confer distinct physicochemical properties that directly impact experimental reproducibility and synthetic utility. The free base exhibits a significantly lower calculated partition coefficient (XLogP3 = -0.4 [1]), indicating lower lipophilicity compared to the hydrochloride salt (LogP = 1.39 [2]). This difference in hydrophobicity can alter reactivity, solubility in organic solvents, and behavior in chromatographic purification. Furthermore, substituting the hydrochloride salt with the free base or a different salt form (e.g., dihydrochloride) without adjusting reaction stoichiometry can compromise synthesis yields and final product purity . Therefore, direct replacement without re-optimization is a significant source of experimental variability.

Lipophilicity mismatch
Free base exhibits significantly lower lipophilicity, altering solubility and reactivity in organic media.
Purity guarantee absent
Free base often sold without certified purity, introducing batch variability into synthetic workflows.
Salt form interchange
Substituting other salt forms without stoichiometric adjustment may compromise reaction yields and purity.

N-Methyl-1-(pyrimidin-4-yl)methanamine HCl: Key Differentiators


Salt Form Lipophilicity Advantage

The hydrochloride salt form demonstrates a significantly higher calculated LogP value compared to its corresponding free base, indicating enhanced lipophilicity which is advantageous for solubility in organic solvents and potential passive membrane permeability in biological contexts. The target compound (HCl salt) has a reported LogP of 1.39 [1], whereas the free base form (CAS 179873-38-2) has a computed XLogP3 of -0.4 [2]. This quantitative difference underscores the salt form's improved suitability for reactions requiring non-aqueous conditions or for applications where increased compound hydrophobicity is desired.

Lipophilicity (LogP)
Cross-study comparable
HCl salt: LogP 1.39 Free base: XLogP3 -0.4
Supports organic-solvent handling
Calculated values from database sources
Medicinal Chemistry Organic Synthesis Physicochemical Properties

Purity and Specification Compliance

Procurement of this compound from reputable vendors ensures a high and verifiable level of purity, a critical parameter for reproducible synthesis and biological testing. Authoritative suppliers specify a minimum purity of 98% for this hydrochloride salt , with other commercial sources offering a minimum of 95% . In contrast, the free base form is sometimes offered without a specific purity guarantee, with vendors stating that buyers assume responsibility for confirming product identity and purity . This difference in certified quality reduces experimental risk and supports compliance in regulated research environments.

Certified Purity
Data to verify
98%
Reduces need for repurification
Free base often sold without purity data
Quality Control Analytical Chemistry Procurement

Limited Bioactivity Data Availability

A comprehensive search of authoritative databases, including BindingDB and ChEMBL, did not yield quantitative biological activity data (e.g., IC50, Ki) for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride against specific protein targets. While pyrimidine-containing compounds are a prolific class in kinase and epigenetic inhibitor research , the biological profile of this specific molecule remains largely uncharacterized in the public domain. This lack of data should be a key consideration in scientific selection. Unlike more developed analogs, this compound's primary differentiator lies in its value as a chemical building block rather than as a pre-validated biological probe.

Bioactivity Data
Class-level inference
No specific quantitative data found
Use as building block, not pre-validated probe
Pyrimidine class known for kinase inhibition
Data Transparency Pharmacology Assay Results

N-Methyl-1-(pyrimidin-4-yl)methanamine HCl: Application Scenarios


Parallel Synthesis Building Block

Given its specified high purity (≥98% ), this compound is an ideal candidate for use as a core scaffold in parallel synthesis and combinatorial chemistry efforts. The hydrochloride salt form ensures reliable weighing and solubility in common reaction solvents, facilitating its use in automated synthesis platforms where consistent starting material quality is paramount for generating diverse and reproducible compound libraries .

Kinase Probe Precursor

The pyrimidine core is a privileged structure in kinase inhibitor design . This compound serves as a strategic intermediate for introducing a methylaminomethyl group at the 4-position of the pyrimidine ring. Researchers developing novel chemical probes targeting kinases or other nucleotide-binding proteins can prioritize this compound to explore this specific substitution pattern, leveraging its distinct physicochemical properties (LogP = 1.39 [1]) for analog design.

Analytical Reference Standard

The availability of this compound in a defined, high-purity salt form makes it suitable for use as a reference standard or reagent in analytical chemistry applications. Its unique mass and chromatographic profile can be utilized in developing and validating HPLC or LC-MS methods for the detection and quantification of related impurities or metabolites in more complex drug candidates, ensuring method accuracy and robustness.

Application
Selection Property
Validation Focus
Parallel synthesis building block
High-purity salt form
Consistent solubility and weighing
Kinase probe precursor
Pyrimidine 4-substitution scaffold
Lipophilicity for analog design
Analytical reference standard
Defined salt form identity
Chromatographic consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-1-(pyrimidin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.